(S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine hydrochloride
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Overview
Description
YE6144 is a prototypical inhibitor of interferon regulatory factor 5 (IRF5). It selectively suppresses IRF5 activity through the inhibition of IRF5 phosphorylation . This compound has shown significant potential in scientific research, particularly in the fields of immunology and autoimmune diseases.
Preparation Methods
The synthetic routes and reaction conditions for YE6144 involve several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for YE6144 are not widely documented, but laboratory-scale synthesis involves the use of specific reagents and conditions to achieve high purity and yield .
Chemical Reactions Analysis
YE6144 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution: Common reagents and conditions used in these reactions include strong acids or bases, which facilitate the replacement of specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
YE6144 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of IRF5 and its downstream effects.
Biology: YE6144 is employed in cellular and molecular biology experiments to investigate the role of IRF5 in immune responses.
Mechanism of Action
YE6144 exerts its effects by selectively inhibiting the phosphorylation of IRF5. This inhibition prevents the activation of IRF5, thereby suppressing its activity. The molecular targets and pathways involved include the IRF5 signaling pathway, which plays a critical role in the regulation of immune responses and the production of type I interferons .
Comparison with Similar Compounds
YE6144 is unique in its selective inhibition of IRF5. Similar compounds include other IRF5 inhibitors, but YE6144 stands out due to its high specificity and potency. Some similar compounds are:
IRF5 Inhibitor A: Another compound that inhibits IRF5 but with lower specificity.
IRF5 Inhibitor B: A less potent inhibitor compared to YE6144.
IRF5 Inhibitor C: A compound with broader activity, affecting multiple targets in addition to IRF5.
Properties
Molecular Formula |
C21H27ClFN7O |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
(2S)-1-N-[6-fluoro-3-[(E)-2-(6-morpholin-4-ylpyridazin-3-yl)ethenyl]-1H-indazol-5-yl]butane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C21H26FN7O.ClH/c1-2-14(23)13-24-20-11-16-18(26-27-19(16)12-17(20)22)5-3-15-4-6-21(28-25-15)29-7-9-30-10-8-29;/h3-6,11-12,14,24H,2,7-10,13,23H2,1H3,(H,26,27);1H/b5-3+;/t14-;/m0./s1 |
InChI Key |
NUNTVCPRDFANCY-ZOWAZICSSA-N |
Isomeric SMILES |
CC[C@@H](CNC1=C(C=C2C(=C1)C(=NN2)/C=C/C3=NN=C(C=C3)N4CCOCC4)F)N.Cl |
Canonical SMILES |
CCC(CNC1=C(C=C2C(=C1)C(=NN2)C=CC3=NN=C(C=C3)N4CCOCC4)F)N.Cl |
Origin of Product |
United States |
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